
(S)-3-Amino-2-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-2-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoic acid is a complex organic compound that features a thiopyran ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoic acid typically involves multiple steps. One common approach is the bromination of 3,4-dihydro-2H-thiopyran derivatives, which can lead to the formation of bromo-substituted thiopyrans . These intermediates can then undergo further functionalization to introduce the amino and oxidotetrahydro groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-2-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the thiopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, N-bromosuccinimide for selective bromination, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can lead to monobromo derivatives, while oxidation can introduce sulfoxide or sulfone groups .
Aplicaciones Científicas De Investigación
(S)-3-Amino-2-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-2-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoic acid involves its interaction with specific molecular targets. The thiopyran ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The amino groups can form hydrogen bonds with biological molecules, influencing their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: A related compound with a similar thiopyran ring structure.
2-Amino-N-(1-oxidotetrahydro-2H-thiopyran-4-yl)ethanesulfonamide: Another compound featuring the oxidotetrahydrothiopyran moiety.
Uniqueness
(S)-3-Amino-2-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific applications.
Propiedades
Fórmula molecular |
C8H16N2O3S |
|---|---|
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
(2S)-3-amino-2-[(1-oxothian-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C8H16N2O3S/c9-5-7(8(11)12)10-6-1-3-14(13)4-2-6/h6-7,10H,1-5,9H2,(H,11,12)/t6?,7-,14?/m0/s1 |
Clave InChI |
LPWUEALCKNTODA-KNFAZQFGSA-N |
SMILES isomérico |
C1CS(=O)CCC1N[C@@H](CN)C(=O)O |
SMILES canónico |
C1CS(=O)CCC1NC(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13008048.png)
![7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13008055.png)

![Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate](/img/structure/B13008058.png)
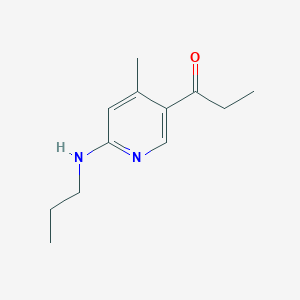
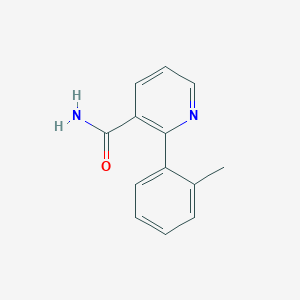
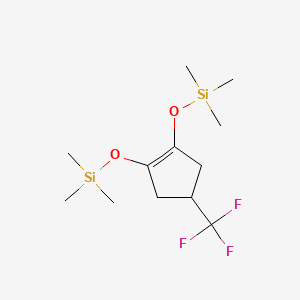
![benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13008084.png)
![6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one](/img/structure/B13008086.png)
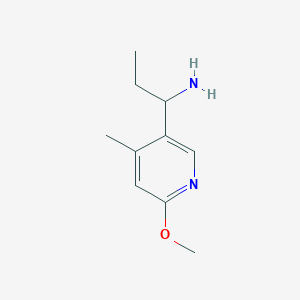
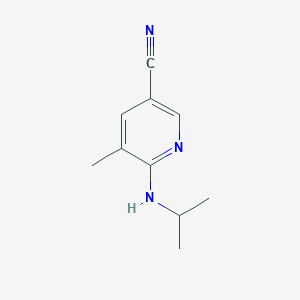

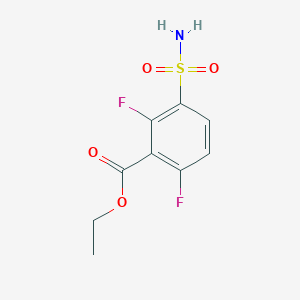
![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B13008129.png)
